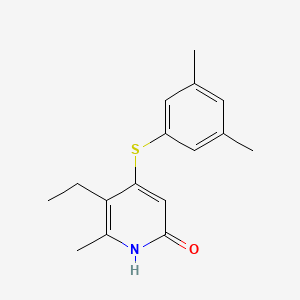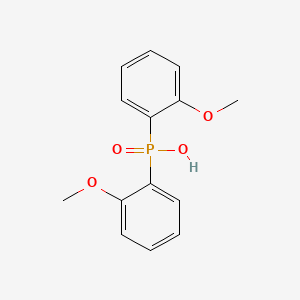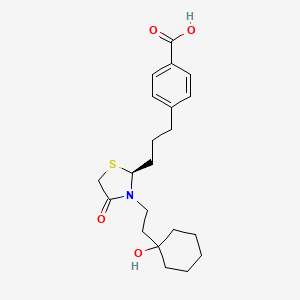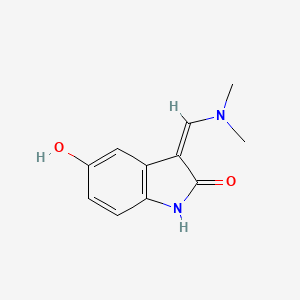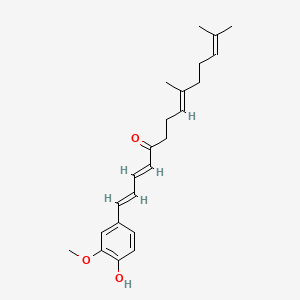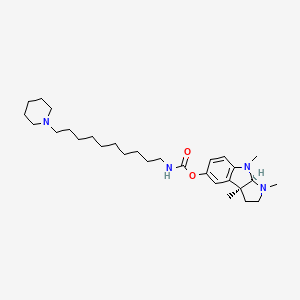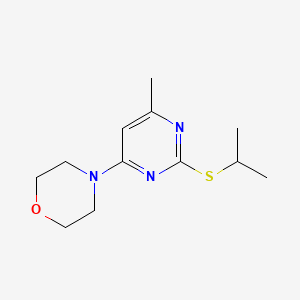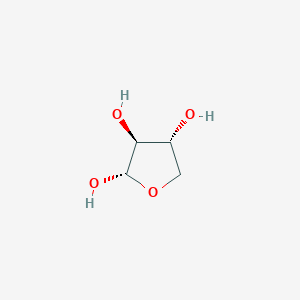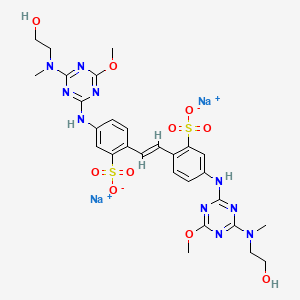
6-Methyl-3-cyclohexene-1-carboxaldehyde, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- is an organic compound with the molecular formula C8H12O. It is a colorless liquid with a distinctive odor and is used in various chemical and industrial applications. This compound is known for its unique structure, which includes a cyclohexene ring with a methyl group and an aldehyde functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- can be achieved through several methods. One common method involves the catalytic hydrogenation of 6-Methyl-3-cyclohexen-1-one. This reaction typically uses a palladium catalyst under mild conditions to reduce the ketone to the corresponding aldehyde.
Another synthetic route involves the oxidation of 6-Methyl-3-cyclohexene-1-methanol. This reaction can be carried out using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to convert the alcohol to the aldehyde.
Industrial Production Methods
In industrial settings, 6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- is often produced through large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a palladium or platinum catalyst to achieve efficient conversion of the starting materials to the desired aldehyde.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 6-Methyl-3-cyclohexene-1-carboxylic acid
Reduction: 6-Methyl-3-cyclohexene-1-methanol
Substitution: Various substituted cyclohexene derivatives
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cellular signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1-cyclohexene-1-carboxaldehyde
- 2,4,6-Trimethyl-3-cyclohexene-1-carboxaldehyde
- 3,5,6-Trimethyl-3-cyclohexene-1-carboxaldehyde
- 6-Methyl-3-cyclohexene-1,1-dimethanol
Uniqueness
6-Methyl-3-cyclohexene-1-carboxaldehyde, trans- is unique due to its specific structural configuration, which includes a trans- arrangement of the methyl and aldehyde groups on the cyclohexene ring. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
36635-33-3 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
(1R,6R)-6-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-7-4-2-3-5-8(7)6-9/h2-3,6-8H,4-5H2,1H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
BOPCAWBPVSVBMM-SFYZADRCSA-N |
Isomerische SMILES |
C[C@@H]1CC=CC[C@H]1C=O |
Kanonische SMILES |
CC1CC=CCC1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


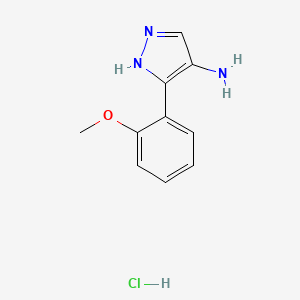
![(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B12732133.png)
